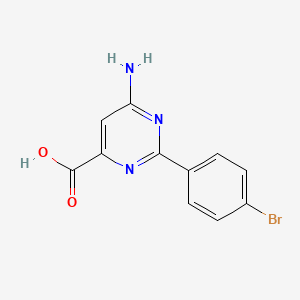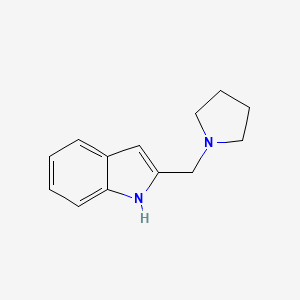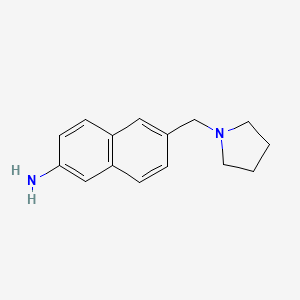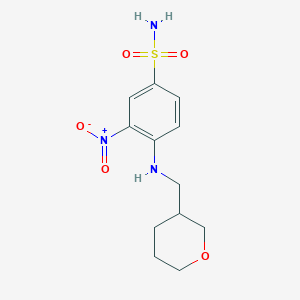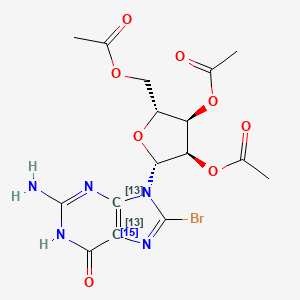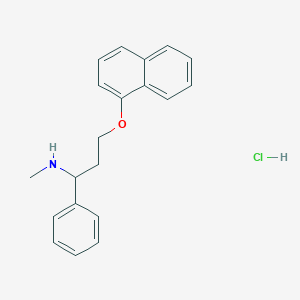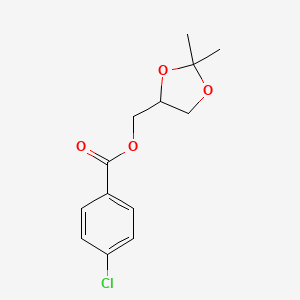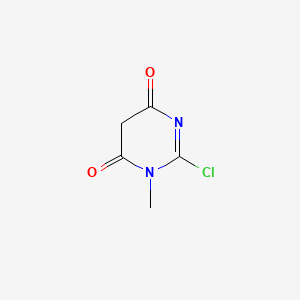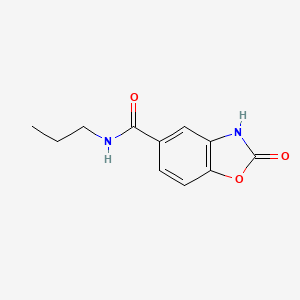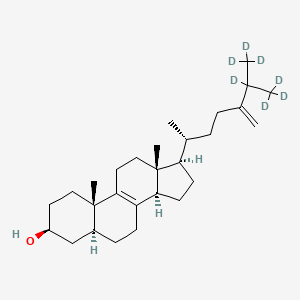
Methyl 2-(4-biphenylyl)propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-biphenylyl)propionate is an organic compound with the molecular formula C16H16O2. It is a methyl ester derivative of 2-(4-biphenylyl)propionic acid and is known for its role as an intermediate in the synthesis of various pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(4-biphenylyl)propionate can be synthesized through several methods. One common approach involves the esterification of 2-(4-biphenylyl)propionic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product suitable for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-biphenylyl)propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-(4-biphenylyl)propionic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-(4-biphenylyl)propionic acid.
Reduction: 2-(4-biphenylyl)propanol.
Substitution: Halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(4-biphenylyl)propionate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is a key intermediate in the production of NSAIDs like flurbiprofen, which are used to treat inflammation and pain.
Industry: The compound is utilized in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2-(4-biphenylyl)propionate is primarily related to its role as a precursor to active pharmaceutical ingredients. For instance, in the synthesis of flurbiprofen, the compound undergoes metabolic conversion to produce the active drug, which inhibits the cyclooxygenase (COX) enzymes involved in the inflammatory response .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-biphenylyl)propionic acid: The parent acid form of the ester.
Flurbiprofen: A derivative used as an NSAID.
Isopropylbiphenyl: Another biphenyl derivative with similar structural features.
Uniqueness
Methyl 2-(4-biphenylyl)propionate is unique due to its specific ester functional group, which imparts different chemical reactivity and physical properties compared to its acid or alcohol counterparts. This uniqueness makes it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals .
Propiedades
Fórmula molecular |
C18H30I3N3O8 |
|---|---|
Peso molecular |
797.2 g/mol |
Nombre IUPAC |
3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodo-N-methylbenzamide;2-(hydroxymethoxy)propane-1,3-diol;methane;hydrate |
InChI |
InChI=1S/C13H14I3N3O3.C4H10O4.CH4.H2O/c1-5(20)18-11-8(14)7(13(22)17-3)9(15)12(10(11)16)19(4)6(2)21;5-1-4(2-6)8-3-7;;/h1-4H3,(H,17,22)(H,18,20);4-7H,1-3H2;1H4;1H2 |
Clave InChI |
MNUHHJSHXOHDAU-UHFFFAOYSA-N |
SMILES canónico |
C.CC(=O)NC1=C(C(=C(C(=C1I)C(=O)NC)I)N(C)C(=O)C)I.C(C(CO)OCO)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


